Glycine, L-serylglycyl-

Übersicht

Beschreibung

Glycine, L-serylglycyl- (Gly-Ser) is a non-essential amino acid that is involved in a variety of biochemical and physiological processes. It is found in a wide range of foods, including dairy, eggs, and meats, as well as in some plant-based foods. Gly-Ser is an important component of proteins, as it is involved in the formation of peptide bonds. It is also involved in the synthesis of other amino acids, such as proline and glutamine. Gly-Ser is essential for the normal functioning of the human body and is involved in a variety of metabolic pathways.

Wissenschaftliche Forschungsanwendungen

Metabolic Pathways and Enzymatic Activities

Serine and Glycine Metabolism in Bacteria : A study on Escherichia coli demonstrated that Glycine and L-serylglycine are crucial in the metabolism of serine and glycine, where L-serylglycine significantly promotes growth in amino acid auxotrophs. This indicates the interrelationship between serine and glycine and the enhanced growth-promoting action of L-serylglycine in bacterial strains (Simmonds & Miller, 1957).

Glyphosate Metabolism in Pseudomonas sp. : Research into the metabolism of glyphosate (N-phosphonomethylglycine) by Pseudomonas sp. revealed that glycine is released through the cleavage of glyphosate, where it is then utilized in the synthesis of purines and incorporated into proteins as glycyl and seryl residues, demonstrating the versatility of glycine metabolism in microbial systems (Jacob et al., 1985).

Glycine and Serine in Food Chemistry : A study found that glycine and serine can efficiently eliminate harmful aldehydes through the formation of imidazole salts during food processing, suggesting their potential role in reducing the cytotoxicity of food contaminants (Hu et al., 2021).

Environmental Adaptations and Cellular Functions

DAGL-α Inhibition by Glycine Sulfonamides : A study identified glycine sulfonamides as dual inhibitors of sn-1-diacylglycerol lipase α and α/β-hydrolase domain 6, highlighting the potential therapeutic applications of glycine derivatives in treating conditions related to endocannabinoid signaling (Janssen et al., 2014).

Betaine Synthesis from Glycine : Research on a halotolerant cyanobacterium Aphanothece halophytica unveiled two N-methyltransferase genes responsible for betaine synthesis from glycine, emphasizing the significance of glycine in osmoprotection and abiotic stress responses (Waditee et al., 2003).

Wirkmechanismus

Mode of Action

It is known that peptides can interact with various cellular targets, including receptors and enzymes, to modulate their activity . The specific interactions of H-Ser-Gly-Gly-OH with its targets would depend on the specific biochemical context.

Biochemical Pathways

Peptides can influence a variety of biochemical pathways depending on their specific sequence and the cellular context .

Pharmacokinetics

Peptides generally have good bioavailability and can be rapidly metabolized and excreted .

Result of Action

Peptides can have a variety of effects at the molecular and cellular level, depending on their specific sequence and the cellular context .

Action Environment

The action of H-Ser-Gly-Gly-OH can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. These factors can affect the stability of the peptide, its interaction with targets, and its overall efficacy .

Biochemische Analyse

Biochemical Properties

Glycine, L-serylglycyl- participates in several biochemical reactions. It interacts with enzymes such as serine hydroxymethyltransferase, which catalyzes the reversible conversion of serine and glycine. This interaction is essential for the synthesis of purines, thymidine, and other biomolecules. Additionally, glycine, L-serylglycyl- is involved in the formation of glycine-rich domains in proteins, which are crucial for protein-protein interactions and cellular signaling pathways .

Cellular Effects

Glycine, L-serylglycyl- influences various cellular processes, including cell proliferation, differentiation, and apoptosis. It acts as an inhibitory neurotransmitter in the central nervous system, modulating synaptic transmission and neuronal excitability. Furthermore, glycine, L-serylglycyl- affects cell signaling pathways, such as the mitogen-activated protein kinase pathway, which regulates gene expression and cellular metabolism . Its role in cytoprotection against cell death has also been recognized, highlighting its importance in maintaining cellular homeostasis .

Molecular Mechanism

At the molecular level, glycine, L-serylglycyl- exerts its effects through binding interactions with various biomolecules. It binds to glycine receptors, which are ligand-gated ion channels that mediate inhibitory neurotransmission. This binding leads to the opening of chloride channels, resulting in hyperpolarization of the postsynaptic membrane and inhibition of neuronal firing . Additionally, glycine, L-serylglycyl- modulates the activity of serine hydroxymethyltransferase, influencing the synthesis of one-carbon units required for nucleotide biosynthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of glycine, L-serylglycyl- can vary over time. Studies have shown that its stability and degradation are influenced by factors such as temperature and pH. Long-term exposure to glycine, L-serylglycyl- has been observed to affect cellular function, including alterations in gene expression and metabolic activity . These temporal effects are crucial for understanding the compound’s behavior in biological systems.

Dosage Effects in Animal Models

The effects of glycine, L-serylglycyl- vary with different dosages in animal models. Low doses have been shown to enhance cell proliferation and tissue regeneration, while high doses may lead to toxic effects, such as oxidative stress and apoptosis . Understanding the dosage-dependent effects of glycine, L-serylglycyl- is essential for determining its therapeutic potential and safety in clinical applications.

Metabolic Pathways

Glycine, L-serylglycyl- is involved in several metabolic pathways, including the serine and glycine biosynthesis pathways. It interacts with enzymes such as serine hydroxymethyltransferase and glycine cleavage system, which play key roles in the conversion of serine to glycine and vice versa . These interactions are crucial for maintaining the balance of one-carbon units and supporting various biosynthetic processes.

Transport and Distribution

Within cells and tissues, glycine, L-serylglycyl- is transported and distributed through specific transporters and binding proteins. Glycine transporters, such as GlyT1 and GlyT2, facilitate its uptake and release in the central nervous system . Additionally, glycine, L-serylglycyl- interacts with binding proteins that regulate its localization and accumulation in specific cellular compartments .

Subcellular Localization

Glycine, L-serylglycyl- exhibits specific subcellular localization, which is essential for its activity and function. It is predominantly localized in the cytoplasm and mitochondria, where it participates in various metabolic processes. The presence of glycine-rich domains in proteins also influences its targeting to specific cellular compartments . Post-translational modifications, such as phosphorylation, further regulate its subcellular localization and activity .

Eigenschaften

IUPAC Name |

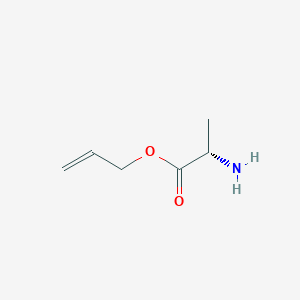

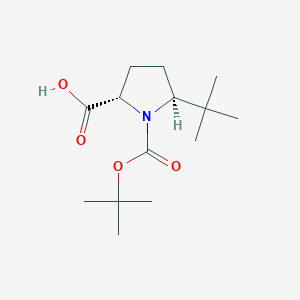

2-[[2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]acetyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O5/c8-4(3-11)7(15)10-1-5(12)9-2-6(13)14/h4,11H,1-3,8H2,(H,9,12)(H,10,15)(H,13,14)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMTLKLXDFCSCNX-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)NCC(=O)NCC(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)NCC(=O)NCC(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427221 | |

| Record name | Glycine, L-serylglycyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2543-40-0 | |

| Record name | Glycine, L-serylglycyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

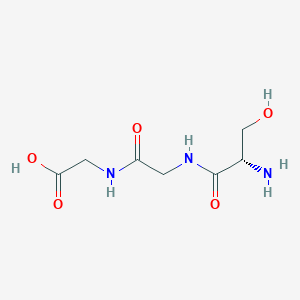

Q1: What is the molecular formula and weight of Ser-Gly-Gly?

A1: The molecular formula of Ser-Gly-Gly is C6H11N3O5. Its molecular weight is 205.17 g/mol.

Q2: Is there any spectroscopic data available for Ser-Gly-Gly?

A: While the provided articles don't offer specific spectroscopic data for the isolated tripeptide, they utilize techniques like mass spectrometry and nuclear magnetic resonance (NMR) to determine the structure and sequence of larger peptides and proteins containing the Ser-Gly-Gly motif [, ].

Q3: What is the significance of Ser-Gly-Gly in biological systems?

A: Ser-Gly-Gly is found in various proteins and plays a crucial role as a recognition site for enzymatic modifications, particularly glycosylation []. It acts as an acceptor for xylose transfer during the biosynthesis of chondroitin sulfate proteoglycan [, ].

Q4: Can you elaborate on the role of Ser-Gly-Gly in chondroitin sulfate biosynthesis?

A: Chondroitin sulfate is a complex polysaccharide found in cartilage and other connective tissues. Its biosynthesis begins with the transfer of xylose from UDP-xylose to specific serine residues within the proteoglycan core protein [, ]. This xylose transfer is catalyzed by xylosyltransferase, which recognizes and utilizes Ser-Gly-Gly as a specific acceptor sequence [, ]. The transferred xylose then serves as a starting point for the subsequent addition of other sugars, ultimately forming the chondroitin sulfate chains.

Q5: Is the entire proteoglycan molecule recognized by xylosyltransferase for xylose transfer?

A: No, research indicates that xylosyltransferase exhibits specificity towards certain serine residues within the proteoglycan molecule []. While the intact proteoglycan is not an acceptor for xylose, Smith-degraded proteoglycan, where the chondroitin sulfate chains are removed, exhibits significant acceptor activity []. This suggests that glycosylation occurs at specific Ser-Gly-Gly sites that become accessible after Smith degradation.

Q6: Can smaller peptides like Ser-Gly-Gly act as acceptors for xylosyltransferase?

A: Research has demonstrated that the tripeptide Ser-Gly-Gly can act as an acceptor for xylosyltransferase, albeit with lower affinity compared to the Smith-degraded proteoglycan []. This suggests that the enzyme's recognition site might extend beyond the tripeptide sequence.

Q7: What are some other biological contexts where Ser-Gly-Gly is significant?

A: Research has identified Ser-Gly-Gly as part of the recognition sequence for human N-alpha-acetyltransferase 40 (hNaa40p/hNatD) []. This enzyme catalyzes the N-terminal acetylation of histones H2A and H4, a crucial process for regulating gene expression [].

Q8: What is the specific role of hNaa40p/hNatD in histone modification?

A: hNaa40p/hNatD specifically acetylates the N-terminal serine residue of histones H2A and H4 []. This modification is believed to play a role in regulating chromatin structure and gene expression, ultimately influencing various cellular processes.

Q9: Are there any known inhibitors of hNaa40p/hNatD that target the Ser-Gly-Gly recognition sequence?

A9: While the provided articles don't mention specific inhibitors targeting the Ser-Gly-Gly recognition site of hNaa40p/hNatD, this area could be of interest for future research focusing on modulating histone acetylation and gene expression.

Q10: Is Ser-Gly-Gly involved in other protein modifications besides glycosylation and acetylation?

A10: While the provided articles focus on glycosylation and acetylation, the presence of Ser-Gly-Gly in various protein sequences suggests its potential involvement in other post-translational modifications. Further research is needed to explore such possibilities.

Q11: How do structural modifications to Ser-Gly-Gly impact its biological activity?

A: While specific data on modifying the tripeptide itself is limited in the provided research, several studies highlight the importance of surrounding amino acid sequences for recognition and activity [, , ]. For instance, in the context of NMU, altering the aromatic rings or tyrosine residues significantly impacts its ability to reduce food intake in rats []. Similarly, the presence and position of serine and histidine residues in synthetic peptides designed as hydrolase models directly influence their esteratic activity [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B1337290.png)

![3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1337307.png)